molecular formula C26H26N6O4S B11664742 2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide

2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide

Cat. No.: B11664742
M. Wt: 518.6 g/mol
InChI Key: ODBWGUHPOYCOGP-OGLMXYFKSA-N
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Description

This compound (CAS: 315183-51-8) is a 1,2,4-triazole derivative characterized by a phenyl group at position 4 and a 3,4,5-trimethoxyphenyl group at position 5 on the triazole core. A sulfanyl (-S-) group at position 3 connects to an acetohydrazide moiety, which is further functionalized with a pyridin-3-ylmethylene hydrazone group . The pyridine ring introduces aromaticity and hydrogen-bonding capabilities, which may enhance interactions with biological targets such as kinases or histone deacetylases (HDACs) .

Synthetic routes for analogous compounds (e.g., ZE-4b, ZE-5a) involve condensation of triazole-thiol intermediates with hydrazides or aldehydes under acidic conditions, followed by recrystallization .

Properties

Molecular Formula

C26H26N6O4S

Molecular Weight

518.6 g/mol

IUPAC Name

2-[[4-phenyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-pyridin-3-ylethylideneamino]acetamide

InChI

InChI=1S/C26H26N6O4S/c1-17(18-9-8-12-27-15-18)28-29-23(33)16-37-26-31-30-25(32(26)20-10-6-5-7-11-20)19-13-21(34-2)24(36-4)22(14-19)35-3/h5-15H,16H2,1-4H3,(H,29,33)/b28-17+

InChI Key

ODBWGUHPOYCOGP-OGLMXYFKSA-N

Isomeric SMILES

C/C(=N\NC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC(=C(C(=C3)OC)OC)OC)/C4=CN=CC=C4

Canonical SMILES

CC(=NNC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC(=C(C(=C3)OC)OC)OC)C4=CN=CC=C4

Origin of Product

United States

Preparation Methods

Key Reaction Steps:

  • Formation of Potassium Dithiocarbazinate : Benzoic acid hydrazide reacts with carbon disulfide in alkaline ethanol (pH 10–12) at 60–70°C for 4–6 hours, yielding potassium dithiocarbazinate.

  • Cyclization with Hydrazine Hydrate : The dithiocarbazinate salt undergoes cyclization with excess hydrazine hydrate (3–5 equivalents) under reflux in ethanol (80°C, 8–12 hours), forming the triazole-thiol intermediate.

Table 1: Reaction Conditions for Triazole Core Synthesis

StepReagents/ConditionsTemperatureTimeYield (%)
DithiocarbazinateCS₂, KOH, Ethanol60–70°C4–6 h75–85
CyclizationNH₂NH₂·H₂O, Ethanol, Reflux80°C8–12 h68–72

Introduction of the Sulfanyl Group

The sulfanyl (-S-) moiety is introduced via nucleophilic substitution at the 3-position of the triazole ring. This step requires activation of the thiol group for subsequent coupling with chloroacetamide derivatives.

Methodology:

  • The triazole-thiol intermediate (1.0 eq) reacts with chloroacetohydrazide (1.2 eq) in dry dimethylformamide (DMF) under nitrogen atmosphere. Potassium carbonate (2.0 eq) is used as a base to deprotonate the thiol, facilitating the substitution reaction at 50–60°C for 6–8 hours.

Table 2: Sulfanyl Group Incorporation Parameters

ParameterValue
SolventAnhydrous DMF
BaseK₂CO₃ (2.0 eq)
Temperature50–60°C
Reaction Time6–8 hours
Yield70–78%

Formation of the Acetohydrazide Moiety

The acetohydrazide segment is synthesized by reacting the sulfanyl-triazole intermediate with methyl chloroacetate, followed by hydrazinolysis.

Procedure:

  • Alkylation with Methyl Chloroacetate : The intermediate (1.0 eq) reacts with methyl chloroacetate (1.5 eq) in methanol under reflux (70°C, 12 hours) to form the methyl ester derivative.

  • Hydrazinolysis : The ester is treated with hydrazine hydrate (2.0 eq) in ethanol at room temperature (25°C, 4 hours), yielding the acetohydrazide precursor.

Condensation with Pyridin-3-yl Ethylidene

The final step involves Schiff base formation between the acetohydrazide and 1-(pyridin-3-yl)ethan-1-one.

Reaction Optimization:

  • Catalyst : Glacial acetic acid (1–2 drops) in ethanol.

  • Conditions : Reflux at 80°C for 5–7 hours under inert atmosphere.

  • Stoichiometry : A 1:1.2 molar ratio of acetohydrazide to aldehyde ensures complete imine formation.

Table 3: Condensation Reaction Metrics

ParameterValue
SolventEthanol
CatalystCH₃COOH (catalytic)
Temperature80°C (reflux)
Time5–7 hours
Yield65–70%

Optimization and Alternative Methods

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate the cyclization and condensation steps. For example, microwave-assisted cyclization reduces reaction time from 8 hours to 20–30 minutes while maintaining yields at 70–75%.

Solvent-Free Approaches

Green chemistry methods utilize solvent-free conditions for the Schiff base condensation, achieving comparable yields (68–72%) while reducing environmental impact .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests significant potential in medicinal chemistry, particularly as an antifungal and antibacterial agent. Triazole derivatives are often explored for their pharmacological properties.

Case Study: Antifungal Activity

A study investigated the antifungal efficacy of various triazole derivatives against common fungal pathogens. The compound demonstrated notable activity against Candida albicans, indicating its potential as a therapeutic agent in treating fungal infections .

Agricultural Chemistry

Due to its structural features, this compound may also find applications in agriculture as a fungicide or pesticide.

Case Study: Pesticidal Properties

Research has shown that triazole compounds can inhibit the growth of plant pathogens. In controlled experiments, the compound exhibited effective growth inhibition against Fusarium species, suggesting its utility in crop protection .

Biological Research

The compound's interaction with biological systems makes it a candidate for further studies in biochemical pathways.

Case Study: Enzyme Inhibition

Preliminary research indicates that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways, which could be beneficial in designing drugs for metabolic disorders .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its bioactive effects. The triazole ring and the sulfanyl group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

  • Pyridine Positional Isomerism : The target compound’s pyridin-3-yl group (vs. pyridin-4-yl in Compound 11 ) may alter binding affinity due to differences in nitrogen orientation.
  • Trimethoxyphenyl vs.
  • Hydrazone Flexibility : The pyridinylmethylene hydrazone in the target compound offers conformational rigidity compared to bulkier sulfonyl groups in ZE-5a, which may influence target selectivity .

Key Observations :

  • Lower yields (e.g., 33% for Compound 11) correlate with steric hindrance from aromatic aldehydes .
  • The target compound’s synthesis likely follows a pathway similar to [226], involving hydrazine hydrate and triazole-thiol intermediates .

Bioactivity and Computational Insights

Anticancer Potential

  • Compound 8 (): Inhibits melanoma spheroid growth (IC₅₀ ~10 µM) via tubulin disruption, attributed to its trifluoromethoxyindolinylidene group .

Similarity Metrics

  • Tanimoto Coefficient : Computational analysis (e.g., Tanimoto >0.7) could link the target compound to HDAC inhibitors like SAHA due to shared hydrazide motifs .
  • Cluster Analysis : Bioactivity profiling () indicates that structural similarity often predicts shared targets, such as kinases or HDACs .

Biological Activity

The compound 2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide , also known by its CAS number 315183-91-6 , is a hybrid molecule that incorporates a 1,2,4-triazole scaffold known for its diverse biological activities. This article examines its biological activity, focusing on antimicrobial, anticancer, and enzyme inhibition properties.

Chemical Structure and Properties

The molecular formula of the compound is C27H27N5O6SC_{27}H_{27}N_{5}O_{6}S with a molecular weight of 549.61 g/mol . The structure features a triazole ring linked to various functional groups that contribute to its biological properties.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds with a similar triazole structure demonstrated moderate to high activity against various pathogens including Staphylococcus aureus , Escherichia coli , and Bacillus subtilis . Specifically, compounds derived from the 1,2,4-triazole scaffold have been shown to possess minimum inhibitory concentrations (MICs) ranging from 0.0460.046 to 3.11μM3.11\mu M against resistant strains like MRSA .

PathogenMIC (μM)
Staphylococcus aureus0.68
Escherichia coli2.96
Bacillus subtilis0.125

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. Compounds similar to the target compound have shown efficacy in inhibiting cancer cell lines through various mechanisms including apoptosis induction and cell cycle arrest. For example, derivatives have been reported to inhibit the growth of breast and lung cancer cells with IC50 values in the low micromolar range .

Enzyme Inhibition

Enzyme inhibition studies reveal that triazole compounds can act as effective inhibitors of various enzymes. The target compound has been suggested to inhibit carbonic anhydrase-II, an enzyme implicated in tumor progression and metastasis. Molecular docking studies indicate that the triazole moiety facilitates binding with active site residues of the enzyme, enhancing its inhibitory potential .

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of triazole-based compounds showed that modifications on the phenyl ring significantly influenced antimicrobial activity. The presence of electron-donating groups enhanced activity against Gram-positive bacteria while maintaining low toxicity profiles .
  • Anticancer Mechanisms : Another investigation into triazole derivatives revealed their ability to induce apoptosis in cancer cells through activation of caspase pathways and inhibition of angiogenesis markers like VEGF .

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is closely related to their structural features:

  • Electron-donating groups on the phenyl ring enhance antimicrobial activity.
  • The presence of hydrazide functionalities contributes to anticancer properties.
  • The spatial arrangement around the triazole ring affects enzyme binding affinity.

Q & A

Basic: What are the standard synthetic protocols for preparing this triazole-based acetohydrazide derivative?

The compound is synthesized via multi-step reactions involving condensation and cyclization. A typical procedure involves:

  • Step 1 : Reacting 4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol with ethyl bromoacetate to form a thioacetate intermediate, followed by hydrazine hydrate treatment to yield the acetohydrazide core .
  • Step 2 : Condensation with a pyridine-containing aldehyde (e.g., 1-(pyridin-3-yl)ethylidene) under reflux using pyridine and zeolite catalysts to form the final hydrazone .
    Key parameters include reaction temperature (150°C), catalyst choice (zeolite Y-H enhances yield), and purification via recrystallization (ethanol/HCl) .

Basic: Which analytical techniques are critical for structural characterization?

  • X-ray crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve the triazole and hydrazone moieties, especially for verifying stereochemistry (E/Z configuration) .
  • NMR spectroscopy : ¹H/¹³C NMR identifies sulfanyl, acetohydrazide, and pyridyl substituents. For example, the hydrazone proton (N=CH) appears as a singlet near δ 8.5 ppm .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .

Basic: What preliminary biological activities have been reported?

  • Antiproliferative activity : Derivatives show selective cytotoxicity against melanoma (IGR39), breast (MDA-MB-231), and pancreatic (Panc-1) cancer cell lines in 3D spheroid models, with IC₅₀ values in the low micromolar range .
  • Antioxidant potential : Some analogues exhibit 1.5-fold higher ferric-reducing antioxidant power (FRAP) than butylated hydroxytoluene (BHT) .

Advanced: How can structure-activity relationships (SAR) guide the optimization of bioactivity?

  • Modify substituents :
    • Triazole ring : Introducing electron-withdrawing groups (e.g., nitro, bromo) on the phenyl ring enhances cytotoxicity .
    • Hydrazone moiety : Aromatic aldehydes with hydroxy or methoxy groups improve antioxidant activity .
  • Assay design : Test analogues in both 2D and 3D cell cultures to assess penetration and efficacy in tumor-like microenvironments .

Advanced: How should researchers resolve contradictions in biological activity data across cell lines?

  • Contextualize assay conditions : Discrepancies may arise from differences in cell line genetics (e.g., Panc-1 vs. IGR39 metabolic profiles) or culture dimensionality (2D monolayers vs. 3D spheroids) .
  • Validate mechanisms : Use molecular docking to predict target binding (e.g., tubulin or kinase inhibition) and correlate with experimental IC₅₀ values .

Advanced: What strategies improve synthetic yield and purity?

  • Catalyst optimization : Zeolite Y-H increases reaction efficiency compared to traditional bases like K₂CO₃ .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) for intermediates and recrystallization for final products .
  • Reaction monitoring : Use TLC or HPLC to track byproduct formation, especially isomerization of the hydrazone moiety .

Advanced: How can mechanistic studies elucidate the compound’s mode of action?

  • Molecular docking : Simulate interactions with targets like EGFR or tubulin using AutoDock Vina. Focus on hydrogen bonding between the triazole sulfanyl group and active-site residues .
  • Enzymatic assays : Measure inhibition of histone deacetylases (HDACs) or topoisomerases, which are common targets for triazole derivatives .
  • Metabolic profiling : Use LC-MS to identify metabolites in cell lysates and assess stability .

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